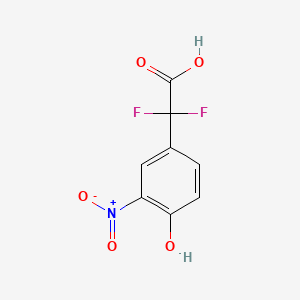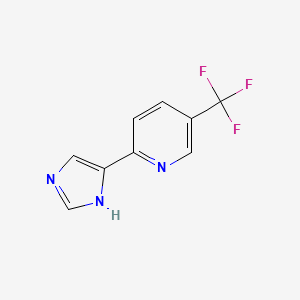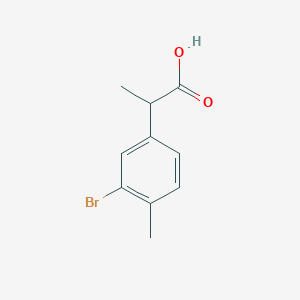![molecular formula C12H12N4S B13586740 5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B13586740.png)
5-(Ethylthio)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The unique structure of 5-(ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline makes it a valuable target for medicinal chemistry research.
Vorbereitungsmethoden
The synthesis of 5-(ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired triazoloquinazoline . The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the cyclization process .
Analyse Chemischer Reaktionen
5-(Ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-(ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, thereby exerting its anticancer effects . Additionally, the compound can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
5-(Ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline can be compared with other triazoloquinazoline derivatives, such as:
5-(Methylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline: Similar in structure but with a methylsulfanyl group instead of an ethylsulfanyl group.
5-(Ethylsulfanyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline: Contains a phenyl group instead of a methyl group, which can influence its pharmacological properties and interactions with molecular targets.
The unique structural features of 5-(ethylsulfanyl)-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline, such as the presence of the ethylsulfanyl group, contribute to its distinct biological activities and make it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C12H12N4S |
|---|---|
Molekulargewicht |
244.32 g/mol |
IUPAC-Name |
5-ethylsulfanyl-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C12H12N4S/c1-3-17-12-14-10-7-5-4-6-9(10)11-13-8(2)15-16(11)12/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
CCPVGWJWOWFLEG-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NC2=CC=CC=C2C3=NC(=NN31)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(2-chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetamide](/img/structure/B13586665.png)
![Methyl5-({[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl}amino)isoquinoline-8-carboxylate](/img/structure/B13586673.png)
![5-[(pyrrolidin-3-yl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B13586674.png)











